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Compound of Interest

Compound Name: 3-Hydroxybutanamide

Cat. No.: B1209564 Get Quote

This guide provides a comprehensive comparison of the therapeutic potential of novel 3-
hydroxybutanamide derivatives, with a focus on their in vivo validation. The data presented is

intended for researchers, scientists, and drug development professionals to facilitate an

objective evaluation of these compounds against alternative therapeutic agents. The primary

focus of this analysis is a recently synthesized iodoaniline derivative of N¹-hydroxy-N⁴-

phenylbutanediamide, a promising candidate for further preclinical and clinical development.

Performance Comparison: 3-Hydroxybutanamide
Derivative vs. Standard Chemotherapeutics
The therapeutic efficacy of a lead 3-hydroxybutanamide derivative, herein referred to as

Compound 4, was evaluated in a murine B16 melanoma model. Its performance was

benchmarked against cisplatin, a widely used chemotherapeutic agent.
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Parameter Compound 4 Cisplatin Cyclophosphamide

Dosage 300 mg/kg 4 mg/kg 100 mg/kg

Tumor Growth

Inhibition
61.5% Not Reported Not Reported

Metastasis Inhibition 88.6% Not Reported Not Reported

Acute Toxicity (LD50) > 1000 mg/kg ~10 µM (IC50 in vitro) Not Reported

Effect on Body Weight No significant effect Not Reported Not Reported

Key Findings:

The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4)

demonstrated significant antitumor and antimetastatic effects in a B16 melanoma mouse

model.[1][2]

Notably, this compound exhibited low acute toxicity in vivo, with no deaths or adverse

behavioral effects observed at doses up to 1000 mg/kg.[1]

In contrast to its potent anti-cancer activity, Compound 4 showed low cytotoxicity towards

non-cancerous cell lines, suggesting a favorable safety profile.[1][2]

Mechanism of Action: Matrix Metalloproteinase
(MMP) Inhibition
The primary mechanism of action for this class of 3-hydroxybutanamide derivatives is the

inhibition of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent

endopeptidases involved in the degradation of the extracellular matrix, a process crucial for

tumor invasion and metastasis.

The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was found to be a potent

inhibitor of several key MMPs implicated in cancer progression.
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MMP Target IC50 of Compound 4

MMP-2 ~1-1.5 µM

MMP-9 ~1-1.5 µM

MMP-14 ~1-1.5 µM

MMP-3 No significant inhibition
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Caption: Inhibition of MMPs by 3-hydroxybutanamide derivatives blocks ECM degradation,

preventing tumor invasion and metastasis.

Experimental Protocols
In Vivo Antitumor Activity

Animal Model: BDF1 mice were used.

Tumor Model: Subcutaneous inoculation of B16 melanoma cells.
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Treatment: Intraperitoneal administration of Compound 4 (300 mg/kg), cisplatin (4 mg/kg), or

cyclophosphamide (100 mg/kg) was initiated after tumors became palpable.

Endpoints: Tumor volume and the number of lung metastases were measured at the end of

the study. Body weight was monitored throughout the experiment as an indicator of toxicity.

MMP Inhibition Assay
Enzymes: Recombinant human MMP-2, MMP-3, MMP-9, and MMP-14 were used.

Substrate: A generic MMP fluorogenic substrate was used.

Procedure: The assay was performed in a 96-well plate format. The fluorescence intensity

was measured to determine the rate of substrate cleavage in the presence and absence of

the test compounds.

Data Analysis: IC50 values were calculated from the dose-response curves.

Cytotoxicity Assay
Cell Lines: A panel of human cancer cell lines (HeLa, HepG2, A-172, U-251 MG) and non-

cancerous cell lines (FetMSC, Vero) were used.

Method: The MTT assay was used to assess cell viability after 72 hours of exposure to the

compounds.

Data Analysis: IC50 values were determined from the concentration-response curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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